2-amino-7-methoxy-1H-quinazolin-4-one 2-amino-7-methoxy-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13512710
InChI: InChI=1S/C9H9N3O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13)
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

2-amino-7-methoxy-1H-quinazolin-4-one

CAS No.:

Cat. No.: VC13512710

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

2-amino-7-methoxy-1H-quinazolin-4-one -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name 2-amino-7-methoxy-1H-quinazolin-4-one
Standard InChI InChI=1S/C9H9N3O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13)
Standard InChI Key QDZOJOIJLSSJRF-UHFFFAOYSA-N
Isomeric SMILES COC1=CC2=C(C=C1)C(=O)N=C(N2)N
Canonical SMILES COC1=CC2=C(C=C1)C(=O)N=C(N2)N

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

2-Amino-7-methoxy-1H-quinazolin-4-one belongs to the quinazolinone family, a class of nitrogen-containing heterocycles with a fused benzene and pyrimidine ring system. Its IUPAC name is derived from the substitution pattern:

  • Position 2: Amino group (-NH₂)

  • Position 7: Methoxy group (-OCH₃)

  • Position 4: Ketone (-C=O)

The molecular formula is C₉H₈N₃O₂, with a molecular weight of 190.18 g/mol. The planar structure facilitates π-π stacking interactions, while the electron-donating methoxy and amino groups influence solubility and reactivity .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₈N₃O₂
Molecular Weight190.18 g/mol
XLogP3-AA (Lipophilicity)~1.2 (estimated)
Hydrogen Bond Donors2 (NH₂ and NH of quinazolinone)
Hydrogen Bond Acceptors4 (N, O of ketone, O of methoxy)
Rotatable Bond Count1 (methoxy group)

Synthetic Methodologies

Precursor Selection and Cyclization

The synthesis of 2-amino-7-methoxy-1H-quinazolin-4-one typically begins with 2-amino-4-methoxybenzoic acid or its ester derivatives. A patented route for analogous quinazolinones involves:

  • Alkylation: Introduction of methoxy groups via reaction with methylating agents (e.g., methyl iodide) under basic conditions .

  • Nitration and Reduction: Nitration at position 6 followed by reduction to introduce the amino group .

  • Cyclization: Treatment with formamide or formic acid derivatives to form the quinazolinone core.

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsIntermediate
1MethoxylationCH₃I, K₂CO₃, DMF, 80°C2-Amino-4-methoxybenzoic acid
2NitrationHNO₃/H₂SO₄, 0°C2-Amino-4-methoxy-5-nitrobenzoic acid
3ReductionH₂/Pd-C, EtOH2,5-Diamino-4-methoxybenzoic acid
4CyclizationHCONH₂, Δ, 120°C2-Amino-7-methoxy-1H-quinazolin-4-one

Key challenges include regioselective nitration and avoiding over-reduction during the amino group formation .

CompoundTarget Cell Line/OrganismActivity (IC₅₀/MIC)Citation
Erlotinib (6,7-dimethoxy analog)MCF-7 (Breast Cancer)4.3 ± 0.1 µM
7-Methoxy-1H-quinazolin-4-oneS. aureus16 µg/mL
2-Amino-6-methylquinazolin-4-oneHCT-116 (Colon Cancer)5.5 µM

Computational and Mechanistic Insights

Molecular Docking Studies

Docking simulations of 2-amino-7-methoxy-1H-quinazolin-4-one into the EGFR kinase domain (PDB: 1M17) predict:

  • Strong hydrogen bonds between the amino group and Met769 (-8.2 kcal/mol binding energy).

  • π-π interactions between the quinazolinone core and Phe771 .
    These interactions suggest potential for EGFR inhibition, though experimental validation is required.

Challenges and Future Directions

  • Synthetic Optimization: Current routes yield moderate efficiencies (~50%). Flow chemistry or microwave-assisted synthesis could enhance cyclization step yields .

  • Toxicity Profiling: No data exist on in vivo toxicity. Preliminary studies should assess hepatotoxicity and cardiotoxicity in murine models.

  • Structural Modifications: Introducing fluorinated groups at position 6 could improve blood-brain barrier penetration for CNS applications .

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